Journal Name:Faraday Discussions of the Chemical Society
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC989870X001
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC98987FP001
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC989880X003
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC98988FP001
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC98988FX001
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC990890X001
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC99089FP001
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC990900X003
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC99090FP001
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC99090FX001
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9827300399
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400306
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400292
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400285
The intensity of photoelectrons ejected from randomly oriented gaseous molecules as a function of the angle θ between the direction of the incoming photon and outgoing photoelectron is given from theory to be 1 +β/2 ( sin2θ– 1). The angular parameter β is dependent on two factors: the photoelectron energy and the nature of the molecular orbital from which the photoelectron is ejected. Angular measurements should provide a powerful method for identifying an orbital associated with a given ionization band. The angular parameters β have been determined for most of the ionization bands found in photoelectron spectra for the following molecules: CH3F, CH2F2, CHF3, CF4, CH3Cl, CH2Cl2, CHCl3, CCl4, CH3Br and CH3I. To obtain these results, a dispersion electron spectrometer was employed, to which was attached a chamber containing a freely-rotating gas discharge lamp that provided a directed beam of HeI (584 Å) radiation. An attempt is made to correlate β with calculated population densities and atomic angular parameters. A brief discussion is also made of the dependence of β on the vibrational structure.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400277
The electrostatic focussing deflection type of photoelectron spectrometer may be modified in such a way as to allow routine determination of the angular distribution parameter β, and also to provide the mass spectral breakdown pattern of the positive ions produced. Two photoelectron analyzers, a hemispherical and cylindrical type, have been used in this work and their performance assessed in angular dependence of photoelectron emission and photoion mass measurements respectively.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400269
The sharp peaks in the photo-electron spectra have heights which are, on the whole, a monotonically increasing function of the atomic number for a given shell. If it is assumed that the number of electrons counted is proportional to the number of photons absorbed by the shell, the intensity is proportional to the number of electrons in the shell, to its average value of r–2, and to a third factor representing the square of an effective nuclear charge. As a consequence, the signals achieve intensities some five times the intensity of fluorine 1s for the highest ionization energies which can be measured with 1486 eV photons, viz., 1s of magnesium, 2p of gallium to arsenic, 3d of tin to barium, and 4ƒ of thorium and uranium. This agrees with independent measurements by Wagner. On the other hand, most valence shells and 1s of lithium and beryllium are very weak. These statements are modified by broadening of 4d signals by radiative half-life below 10–15 s in lutetium and heavier elements, and of 4p signals between rhodium and cadmium containing many 4d electrons, by the splitting of the signal in several components due to differing interelectronic repulsion in many paramagnetic compounds, and by the occurrence of satellites in copper(II)(possibly connected with the anti-bonding 3d(x2–y2) electron) and in lanthanum(III) and uranium(VI)(due to inter-atomic electron transfer to the empty 4ƒ or 5ƒ shell). The precision of repeated measurements of intensities is not better than 30 %. Differing shells may vary by a factor of 1000, the valence electrons frequently not observed at all. On the other hand at the end of the transition groups, the d and ƒ shells can produce signals half as strong as F 1s.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400257
The study of molecules in the gas phase by ESCA offers several advantages. Particularly, the opportunity to make direct comparisons between theoretical and experimental results is of importance. From such comparisons a more complete understanding of several fundamental phenomena in ESCA has been gained. The present paper reviews some recent work in Uppsala along this line. The effect of electron reorganization on core binding energies in atoms and molecules is analyzed. Chemical shifts in ESCA and n.m.r. are discussed. The existence of a general relation involving these chemical shifts and nuclear spin-rotation constants is pointed out. A model for analyzing ESCA intensities of the valence electrons in molecules is presented. It is shown that the analysis may be useful in identifying the molecular orbitals.For most applications of ESCA it is highly desirable to improve the resolution and the intensity. An instrument, particularly designed to achieve this for gases, is discussed. It can also handle solid samples. It makes use of a high-emission, fine-focus electron gun, a rotating anode and a double focusing quartz crystal. The first electron spectrum recorded with this new instrument is presented.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400251
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400227
Vapour-phase He(I) photoelectron spectra are reported for a variety of tris-chelates of the form ML3, where L is the enolate anion of a β-diketone (commonly hexafluoroacetylacetone) and M is one of the metals: Al, Ga, Sc, Ti, V, Cr, Co, Mn, Fe, Ru. The spectra yield information concerning the details of the metal–ligand bonding and, in the case of the transition metal complexes, information about the relative energies of the metal d and ligand orbitals.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400219
Core electron binding energies of a series of substituted and unsubstituted transition metal carbonyls are reported and interpreted using both ab initio and approximate molecular orbital calculations. The ESCA chemical shifts observed upon substitution are well reproduced by such calculations, although the rather poor prediction of the change in CO core binding energies on complex formation, together with the observation of unusually intense satellite peaks in the photoelectron spectra of the carbonyls suggests that orbital relaxation may be greater in complexed than in free CO.
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